3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid
Description
3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid (CAS: 1282426-51-0) is a synthetic organic compound with the molecular formula C₁₁H₂₁NO₄S and a molecular weight of 263.4 g/mol . It features a piperidine ring substituted at the 4-position with a propane-2-sulfonyl group and a propionic acid side chain. This compound is marketed by Combi-Blocks Inc. under the catalog number QD-1698, with a purity of 95% .
Properties
IUPAC Name |
3-(1-propan-2-ylsulfonylpiperidin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-9(2)17(15,16)12-7-5-10(6-8-12)3-4-11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZZTDPVOIHKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(CC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid (CAS Number: 1282426-51-0) is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity in various biological contexts.
Molecular Formula: C11H21NO4S
Molecular Weight: 265.36 g/mol
IUPAC Name: 3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid
Structure:
The biological activity of 3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to alterations in cellular signaling.
- Receptor Modulation : It interacts with G-protein-coupled receptors (GPCRs), influencing downstream signaling pathways that are critical in various physiological processes.
- Influence on Gene Expression : There is evidence suggesting that it may affect gene expression through modulation of transcription factors.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine compounds, including those related to 3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid, exhibit antimicrobial properties. For instance, research on similar piperidine derivatives demonstrated significant antibacterial activity against pathogens affecting crops like Lycopersicon esculentum (tomato) .
Anti-inflammatory Effects
Research has highlighted the potential of piperidine derivatives in modulating inflammatory pathways. A study focusing on a related compound, 1-Piperidine Propionic Acid, revealed its role as an allosteric inhibitor of Protease Activated Receptor 2 (PAR2), which is implicated in inflammatory responses . This suggests a possible therapeutic avenue for treating inflammatory diseases.
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Comparative Analysis of Propionic Acid Derivatives
Physicochemical and Pharmacokinetic Considerations
- Acidity : The sulfonyl group in the target compound increases acidity (pKa ~1-2) compared to methoxyphenyl (pKa ~4-5) or hydroxyphenyl (pKa ~4.5) derivatives, enhancing solubility in basic environments .
- Molecular Weight: The target compound (263.4 g/mol) falls within the "rule of five" limits for oral bioavailability, unlike Elarofiban (424.5 g/mol), which may require intravenous administration .
Preparation Methods
Sulfonylation of Piperidine Nitrogen
The sulfonyl group (propane-2-sulfonyl) is introduced by reacting the piperidine nitrogen with an appropriate sulfonyl chloride or sulfonylating agent. Typically, propane-2-sulfonyl chloride or its derivatives are reacted with the piperidine under basic conditions to yield the N-sulfonyl piperidine intermediate.
Reaction conditions often involve the use of a base such as triethylamine or sodium hydride in an aprotic solvent like dichloromethane or tetrahydrofuran to facilitate nucleophilic substitution at the sulfonyl chloride.
Introduction of the Propionic Acid Side Chain
The 4-position of the piperidine ring is functionalized with a propionic acid group. This can be achieved by starting from a 4-substituted piperidine precursor bearing a leaving group (e.g., halogen) or a protected alcohol that can be converted to the acid.
One approach involves nucleophilic substitution or alkylation with a suitable propionic acid derivative or its ester, followed by hydrolysis to the free acid.
Alternatively, the propionic acid moiety can be introduced via a Michael addition or other carbon-carbon bond-forming reactions involving α,β-unsaturated carbonyl compounds.
Multi-Step Synthesis Example (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Piperidine protection | Protection of amine if necessary | Protected piperidine derivative |
| 2 | Sulfonylation | Propane-2-sulfonyl chloride, base, solvent | N-(Propane-2-sulfonyl)piperidine |
| 3 | Functionalization at C-4 | Alkylation with ethyl 3-bromopropionate | N-(Propane-2-sulfonyl)-piperidin-4-yl propionate ester |
| 4 | Hydrolysis | Acidic or basic hydrolysis | 3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid |
Research Findings and Data Analysis
Patent literature (such as CA3092450A1) describes related piperidinyl propanoate compounds and methods of preparation involving selective N-substitution and side-chain functionalization, which can be adapted for the target compound synthesis.
The sulfonylation step is critical and requires controlled temperature and stoichiometry to avoid overreaction or side products.
Hydrolysis of ester intermediates to the free acid is typically performed under mild conditions to preserve the integrity of the sulfonyl group.
Purification methods such as recrystallization or chromatographic techniques are employed to isolate the final product with high purity.
Analytical Data and Characterization
The final compound is characterized by spectroscopic methods including NMR (proton and carbon), IR spectroscopy to confirm sulfonyl and carboxylic acid groups, and mass spectrometry for molecular weight confirmation.
Melting point determination and elemental analysis further support compound identity and purity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Sulfonylation reagent | Propane-2-sulfonyl chloride | Requires anhydrous conditions |
| Base | Triethylamine or NaH | Neutralizes HCl byproduct |
| Solvent | Dichloromethane, THF | Aprotic solvents preferred |
| Temperature | 0–25°C | Controlled to minimize side reactions |
| Alkylation reagent | Ethyl 3-bromopropionate or equivalent | For C-4 side chain installation |
| Hydrolysis conditions | Aqueous acid or base, mild temperature | Converts ester to acid |
| Purification | Chromatography, recrystallization | Ensures high purity |
Q & A
Basic: What synthetic methodologies are recommended for 3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves:
Piperidine Functionalization : Introduce the propane-2-sulfonyl group via sulfonylation of piperidine using propane-2-sulfonyl chloride under inert conditions (e.g., dry DCM, triethylamine as base) .
Propionic Acid Coupling : Attach the propionic acid moiety via nucleophilic substitution or amide coupling, depending on the intermediate’s reactivity.
Purification : Use preparative HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to isolate the product, as described in pharmacopeial methods .
Yield Optimization :
- Control reaction temperature (0–5°C during sulfonylation to minimize side reactions).
- Employ catalytic DMAP for ester-to-acid conversion if intermediates are ester-protected .
Basic: Which analytical techniques are most reliable for confirming the structural integrity of 3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to verify sulfonyl group integration (δ ~3.5–4.0 ppm for piperidine protons adjacent to sulfonyl) and propionic acid carboxyl resonance (δ ~170 ppm in C) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns consistent with sulfonamide cleavage .
- HPLC Purity Analysis : Use a C18 column with UV detection (210 nm) and a mobile phase of acetonitrile:phosphate buffer (pH 2.5) at 1.0 mL/min .
Advanced: How does the sulfonyl group in this compound influence its metabolic stability compared to non-sulfonylated analogs?
Methodological Answer:
- In Vitro Stability Assays :
- Microsomal Incubation : Use liver microsomes (human/rat) to compare half-life () of the sulfonylated vs. non-sulfonylated analog. Sulfonyl groups often reduce CYP450-mediated oxidation .
- Plasma Stability : Monitor degradation in plasma (37°C, 24 hr) via LC-MS. Sulfonylation may enhance resistance to esterase activity .
- Data Interpretation : If contradictions arise (e.g., unexpected instability), assess impurity profiles using gradient HPLC and consider stereochemical influences on enzyme binding .
Advanced: What strategies can resolve discrepancies in reported biological activity data for this compound across different assays?
Methodological Answer:
- Controlled Replication :
- Mechanistic Studies :
- Perform competitive binding assays with radiolabeled ligands to confirm target specificity .
- Use isotopic labeling (e.g., C-propionic acid) to track metabolic pathways and identify active metabolites .
Basic: What are the recommended storage conditions to ensure the stability of 3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the sulfonyl group .
- Solubility Considerations : Prepare stock solutions in DMSO (dry, <0.1% HO) to avoid acid-catalyzed degradation.
- Stability Monitoring : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC analysis to validate shelf-life .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
Methodological Answer:
- Derivative Synthesis :
- In Silico Modeling :
- Validation : Test top derivatives in functional assays (e.g., cAMP accumulation for GPCR activity) and compare with computational predictions .
Tables for Key Data:
| Analytical Parameter | Recommended Method | Typical Results |
|---|---|---|
| Purity | HPLC (C18, 210 nm) | ≥95% |
| Molecular Weight | HRMS | 305.35 g/mol |
| LogP | Shake-flask assay | 1.8 ± 0.2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
